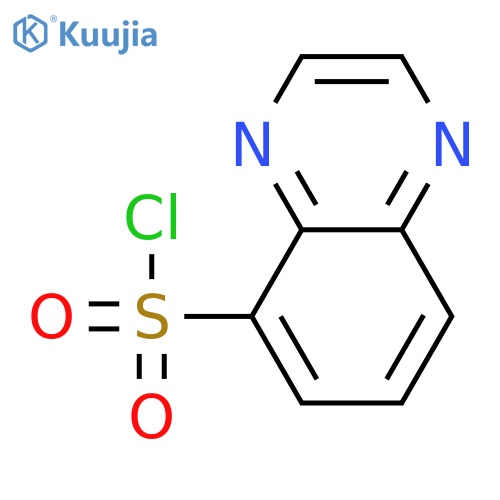

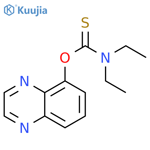

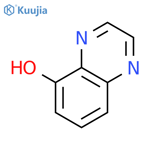

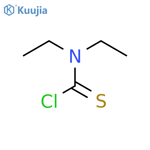

Identification and Optimization of Anthranilic Sulfonamides as Novel, Selective Cholecystokinin-2 Receptor Antagonists

,

Journal of Medicinal Chemistry,

2006,

49(21),

6371-6390